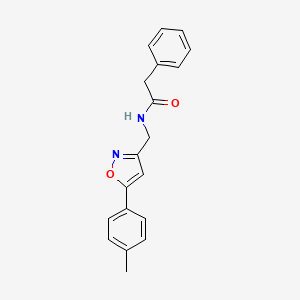

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-7-9-16(10-8-14)18-12-17(21-23-18)13-20-19(22)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEZRDLSSXCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction of nitrile oxides with olefins or alkynes.

Introduction of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced through acylation reactions using appropriate acyl chlorides.

Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between the isoxazole derivative and an amine, followed by acetylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Isoxazole-Based Acetamides

Isoxazole rings are pivotal in modulating electronic and steric properties. The following analogs highlight substituent effects:

Key Observations :

- Electronic Effects: Methoxy or sulfamoyl substituents (e.g., ) lower pKa (~5.58), increasing acidity compared to non-electron-withdrawing groups. The target’s phenyl and p-tolyl groups likely result in neutral to weakly acidic behavior.

Acetamide Derivatives with Aromatic Moieties

Aromatic acetamides are studied for diverse applications, including kinase inhibition and antimicrobial activity:

Key Observations :

Sulfonamide and Sulfamoyl Derivatives

Sulfonamide-containing analogs demonstrate distinct physicochemical profiles:

Key Observations :

- Sulfamoyl Groups : Increase molecular weight and polarity (e.g., ), which may enhance aqueous solubility but reduce lipophilicity. The target compound lacks this group, prioritizing lipophilic character.

- Steric Effects: Bulky substituents like isopropylphenoxy () could hinder target binding compared to the target’s simpler phenyl and p-tolyl groups.

Biological Activity

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, identified by its CAS number 946344-54-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is , with a molecular weight of 290.35 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing isoxazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study:

A study investigated the effects of various isoxazole derivatives on cancer cell lines, revealing that 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. This suggests a moderate level of efficacy compared to standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide | MCF-7 | 12 |

| Doxorubicin | MCF-7 | 0.5 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Isoxazole derivatives are known to possess antibacterial and antifungal activities.

Research Findings:

In vitro studies indicated that 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide have shown promise in modulating inflammatory responses.

Mechanism:

Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models . This could be beneficial for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can often be linked to their structural features. Modifications in the phenyl ring or the isoxazole moiety can enhance or diminish their pharmacological effects.

Key Observations:

- Substitution Patterns: The presence of electron-donating groups on the phenyl ring generally increases activity.

- Chain Length: Increasing the length of the alkyl chain connecting to the acetamide can improve solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the isoxazole ring and amide coupling. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., CuI) for cycloaddition reactions to form the isoxazole core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) for amide bond formation to enhance yield .

- Temperature control : Maintain 60–80°C during cyclization to minimize side products .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., p-tolyl group at C5 of isoxazole) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]: ~363.17 g/mol) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC. Isoxazole rings are prone to hydrolysis under acidic conditions .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C) .

Advanced Research Questions

Q. How can researchers identify biological targets and evaluate binding affinities?

- Methodological Answer :

- Target prediction : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries .

- In vitro assays : Fluorescence polarization assays for binding affinity (e.g., IC determination) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays to prioritize targets .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

- Methodological Answer :

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Compare analogs with systematic substitutions (Table 1):

Q. How should researchers address contradictions in biological activity data across assays?

- Methodological Answer :

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) if ELISA results are inconsistent .

- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

Q. What alternative synthetic routes can bypass low-yield steps?

- Methodological Answer :

- Flow chemistry : Continuous synthesis for isoxazole formation to improve scalability and reduce reaction time .

- Microwave-assisted synthesis : Accelerate amide coupling (30 minutes vs. 12 hours) with >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.